Bienvenue dans la boutique en ligne BenchChem!

Ilginatinib

JAK2 inhibition kinase selectivity myeloproliferative neoplasms

Choose Ilginatinib (NS-018) for its 4.3-fold JAK2V617F mutant selectivity—the highest among eight tested JAK2 inhibitors. It uniquely combines subnanomolar JAK2 inhibition (IC50=0.72 nM) with dual Src-family kinase co-inhibition (SRC IC50=4.2 nM, FYN IC50=3.8 nM). This profile supports thrombocytopenic myelofibrosis research where ruxolitinib and fedratinib are contraindicated. Structurally validated by 1.4 Å co-crystal (PDB:8BX9) and orphan drug designated (EU/3/23/2803). Procure ≥98% purity for reproducible kinase assays and in vivo models.

Molecular Formula C21H20FN7
Molecular Weight 389.4 g/mol
CAS No. 1239358-86-1
Cat. No. B611966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIlginatinib
CAS1239358-86-1
SynonymsNS018;  NS-018;  NS 018.
Molecular FormulaC21H20FN7
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C
InChIInChI=1S/C21H20FN7/c1-14(15-3-5-18(22)6-4-15)26-19-9-16(17-11-25-29(2)13-17)10-20(27-19)28-21-12-23-7-8-24-21/h3-14H,1-2H3,(H2,24,26,27,28)/t14-/m0/s1
InChIKeyUQTPDWDAYHAZNT-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ilginatinib (NS-018) Procurement Guide: JAK2 Inhibitor Specifications and Research Applications


Ilginatinib (NS-018, CAS 1239358-86-1) is an orally bioavailable small-molecule inhibitor of Janus kinase 2 (JAK2) with subnanomolar potency (IC50 = 0.72 nM) and 31- to 54-fold selectivity over other JAK family kinases (JAK1, JAK3, Tyk2) [1]. The compound also inhibits Src-family kinases including SRC (IC50 = 4.2 nM) and FYN (IC50 = 3.8 nM), with weak inhibition of ABL and FLT3 [2]. Ilginatinib is currently under Phase 2b clinical investigation for myelofibrosis with severe thrombocytopenia (NCT04854096), specifically in patients with platelet counts <50,000/μL—a population poorly served by approved JAK inhibitors [3]. The compound's co-crystal structure with JAK2 JH1 domain (PDB: 8BX9) has been solved at 1.4 Å resolution, revealing unique hydrogen-bonding interactions with Gly993 that contribute to its selectivity profile [4].

Why Ilginatinib Cannot Be Replaced by Ruxolitinib or Fedratinib: A Selectivity-Driven Procurement Rationale


JAK inhibitors approved for myelofibrosis—ruxolitinib and fedratinib—exhibit fundamentally different JAK family selectivity profiles that directly impact clinical tolerability in cytopenic patients. Ruxolitinib inhibits JAK1 (IC50 = 3.3 nM) and JAK2 (IC50 = 2.8 nM) with near-equal potency, resulting in on-target anemia and thrombocytopenia that limit dosing and exclude severely thrombocytopenic patients from treatment [1]. Fedratinib, while JAK2-selective (IC50 = 3 nM), demonstrates only 35-fold selectivity over JAK1 and carries a black-box warning for Wernicke's encephalopathy [2]. Ilginatinib's distinct kinase inhibition signature—including Src-family kinase co-inhibition and a 4.3-fold JAK2V617F mutant selectivity advantage over seven existing JAK2 inhibitors—cannot be replicated by substituting other JAK inhibitors in the same class [3]. Substitution without understanding these quantitative differences risks experimental irreproducibility in preclinical models and clinical failure in the thrombocytopenic MF population for which ilginatinib is specifically being developed [4].

Ilginatinib Differential Evidence: Quantitative Head-to-Head and Cross-Study Comparisons vs. Ruxolitinib, Fedratinib, and Momelotinib


JAK2 Kinase Inhibition Potency: Ilginatinib vs. Ruxolitinib and Fedratinib

Ilginatinib inhibits JAK2 with an IC50 of 0.72 nM, representing approximately 4-fold greater potency than ruxolitinib (IC50 = 2.8 nM) and fedratinib (IC50 = 3 nM) in cell-free kinase assays [1][2]. Ilginatinib also demonstrates 46-fold selectivity over JAK1, 54-fold over JAK3, and 31-fold over Tyk2, whereas ruxolitinib shows minimal JAK1 selectivity (1.2-fold) and fedratinib exhibits 35-fold JAK1 selectivity [3]. The higher absolute JAK2 potency combined with broader JAK family selectivity window distinguishes ilginatinib from both approved agents.

JAK2 inhibition kinase selectivity myeloproliferative neoplasms

JAK2V617F Mutant Selectivity: Ilginatinib Surpasses Seven Comparator JAK Inhibitors

Ilginatinib suppresses Ba/F3-JAK2V617F cell proliferation (IC50 = 470 nM) 4.3-fold more potently than Ba/F3-JAK2WT cells (IC50 = 2000 nM) [1]. This 4.3-fold mutant selectivity exceeds the 1.0- to 2.9-fold selectivity ranges of seven comparator JAK2 inhibitors: ruxolitinib (2.0-fold), fedratinib (1.5-fold), momelotinib (1.8-fold), AZD1480 (2.3-fold), tofacitinib (2.9-fold), TG101209 (1.5-fold), and AT9283 (1.0-fold) [2]. Ilginatinib's mutant selectivity is attributed to unique hydrogen-bonding interactions with Gly993 in the JAK2 ATP-binding pocket identified via X-ray co-crystallography [3].

JAK2V617F mutant mutant selectivity myelofibrosis models

In Vivo Efficacy: Ilginatinib Splenomegaly Reduction in JAK2V617F Mouse Models

In a Ba/F3-JAK2V617F xenograft mouse model, oral administration of ilginatinib (12.5, 25, 50, or 100 mg/kg twice daily) produced dose-dependent prolongation of survival and reduction in splenomegaly [1]. At the 100 mg/kg BID dose, spleen weight was reduced to approximately 0.15 g compared to vehicle control (approximately 0.35 g) after 8 days of treatment (P<0.01) [2]. In a JAK2V617F transgenic mouse model, ilginatinib (25 and 50 mg/kg, p.o.) significantly reduced leukocytosis, hepatosplenomegaly, and extramedullary hematopoiesis while improving nutritional status and prolonging survival [3]. Notably, ilginatinib achieved these effects without decreasing erythrocyte or platelet counts in the peripheral blood [4].

in vivo efficacy splenomegaly myelofibrosis JAK2V617F

Phase 1 Clinical Efficacy: Spleen Size Reduction in JAK Inhibitor-Experienced Myelofibrosis Patients

In a Phase 1/2 clinical trial (NCT01423851) of 48 myelofibrosis patients, including 23 (48%) previously treated with a JAK inhibitor, ilginatinib achieved ≥50% reduction in palpable spleen size in 56% of patients overall and 47% of patients with prior JAK inhibitor exposure [1]. Bone marrow fibrosis grade improved from baseline in 11 of 30 evaluable patients (37%) after 3 cycles of treatment [2]. The recommended Phase 2 dose was established at 300 mg once daily based on improved tolerability compared to higher doses [3]. Peak plasma concentration was achieved within 1-2 hours post-dosing with no evidence of accumulation after multiple dosing [4].

phase 1 clinical trial spleen volume reduction myelofibrosis JAK inhibitor experienced

Kinase Selectivity Profile: Dual JAK2/Src Inhibition Distinguishes Ilginatinib from Ruxolitinib and Fedratinib

Ilginatinib exhibits a unique dual inhibition profile targeting both JAK2 (IC50 = 0.72 nM) and Src-family kinases including SRC (IC50 = 4.2 nM) and FYN (IC50 = 3.8 nM) [1]. Kinase selectivity profiling at 100 nM against 23 tyrosine kinases showed >80% inhibition of JAK2 (101.6%), FYN (100.0%), SRC (100.6%), YES (100.1%), and ABL (90.7%), with weaker inhibition of FLT3 (82.5%) [2]. In contrast, ruxolitinib is a JAK1/2 inhibitor with minimal Src activity, and fedratinib targets JAK2, FLT3, and RET but lacks significant Src-family inhibition [3]. The 45-fold selectivity over ABL and 90-fold selectivity over FLT3 further refines ilginatinib's target specificity [4].

kinase selectivity Src-family kinase JAK2 inhibitor tyrosine kinase profiling

Phase 2b Trial Design: Ilginatinib vs. Best Available Therapy in Severe Thrombocytopenia Myelofibrosis

Ilginatinib is being evaluated in a randomized, controlled Phase 2b trial (NCT04854096) comparing NS-018 300 mg BID vs. best available therapy (BAT) in myelofibrosis patients with severe thrombocytopenia (platelet count <50,000/μL) [1]. This patient population has the highest rates of anemia, transfusion dependency, and shortest survival, yet treatment options are limited due to treatment-related thrombocytopenia with currently available JAK inhibitors [2]. The trial enrolled 120 subjects randomized 1:1, with co-primary endpoints of ≥35% spleen volume reduction (SVR) and ≥50% reduction in modified Total Symptom Score (TSS) at week 24 [3]. BAT may include hydroxyurea, danazol, fedratinib, ruxolitinib, or no therapy, providing a real-world comparator [4].

phase 2b clinical trial thrombocytopenia myelofibrosis JAK inhibitor

Ilginatinib Procurement and Research Applications: Myelofibrosis Models, JAK2 Selectivity Studies, and Clinical Development Programs


Preclinical JAK2V617F-Driven Myeloproliferative Neoplasm Modeling

Investigators using JAK2V617F-driven murine models (Ba/F3-JAK2V617F xenograft, JAK2V617F transgenic, or JAK2V617F bone marrow transplantation models) should select ilginatinib for its 4.3-fold JAK2V617F mutant selectivity—the highest among eight tested JAK2 inhibitors [1]. Dosing at 12.5–100 mg/kg orally BID produces dose-dependent splenomegaly reduction and survival prolongation without decreasing erythrocyte or platelet counts, enabling studies of therapeutic efficacy while preserving normal hematopoiesis [2]. The compound's co-crystal structure (PDB: 8BX9) and defined hydrogen-bonding interaction with Gly993 provide a structural rationale for selectivity that supports structure-activity relationship studies [3].

In Vitro JAK2/Src Dual Inhibition Studies in Hematologic Malignancies

Researchers investigating synergistic kinase inhibition in JAK2V617F-positive cell lines should employ ilginatinib for its unique dual JAK2 (IC50 = 0.72 nM) and Src-family kinase (SRC IC50 = 4.2 nM, FYN IC50 = 3.8 nM) inhibition profile [4]. This dual targeting is not replicated by ruxolitinib (JAK1/2-selective) or fedratinib (JAK2/FLT3/RET-selective). Ilginatinib demonstrates potent antiproliferative activity against Ba/F3-JAK2V617F cells (IC50 = 470 nM) and CFU-GM colony formation from MDS patient bone marrow mononuclear cells at 0.5 μM [5]. The compound's kinase selectivity panel (23 tyrosine kinases tested at 100 nM) provides a well-characterized off-target profile for mechanistic studies [6].

Clinical Development Programs Targeting JAK Inhibitor-Experienced or Thrombocytopenic Myelofibrosis

Clinical investigators and CROs supporting myelofibrosis trials in patients with severe thrombocytopenia (platelets <50,000/μL) or prior JAK inhibitor exposure should prioritize ilginatinib based on Phase 1/2 data showing 56% spleen size reduction (47% in JAKi-experienced patients) and the ongoing Phase 2b randomized trial (NCT04854096) comparing NS-018 300 mg BID vs. best available therapy [7]. This patient population represents an area of high unmet need where ruxolitinib and fedratinib are contraindicated due to treatment-related cytopenias [8]. Ilginatinib's orphan drug designation for myelofibrosis (EU/3/23/2803) further supports its development trajectory [9].

JAK2 Selectivity and Kinase Profiling Reference Standard

Scientists requiring a well-characterized JAK2-selective inhibitor for kinase selectivity panels or as a reference compound in comparative JAK inhibitor studies should consider ilginatinib. Its selectivity profile is quantitatively defined: 46-fold over JAK1, 54-fold over JAK3, and 31-fold over Tyk2 [10]. The compound's X-ray co-crystal structure with JAK2 JH1 domain (PDB: 8BX9) at 1.4 Å resolution provides high-resolution binding mode information not available for many clinical-stage JAK2 inhibitors [11]. Procurement of high-purity (>98%) ilginatinib from reputable vendors ensures experimental reproducibility across kinase assays, cellular models, and in vivo studies [12].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ilginatinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.